molecular formula C16H19N5OS B3872347 1-[1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]triazol-4-yl]ethanol

1-[1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]triazol-4-yl]ethanol

Cat. No.: B3872347
M. Wt: 329.4 g/mol
InChI Key: BGQGKLIBMGVMDO-UHFFFAOYSA-N
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Description

The compound “1-{1-[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol” is a complex organic molecule that contains several functional groups including a benzothiazole, piperidine, and triazole . Benzothiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of this specific compound would likely involve the coupling of a benzothiazole with a piperidine and a triazole, possibly through a series of condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The benzothiazole ring system is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The piperidine is a six-membered ring containing one nitrogen atom, and the triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites on the molecule. For example, the nitrogen atoms in the triazole ring can act as nucleophiles in reactions with electrophiles. Similarly, the sulfur atom in the benzothiazole ring can also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethanol group could make the compound more polar and increase its solubility in polar solvents. The compound’s melting and boiling points, as well as its density and refractive index, would also depend on its specific structure .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific biological activity being considered. For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, possibly by interfering with the bacteria’s cell wall synthesis .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Some benzothiazole derivatives have been found to be toxic and should be handled with care . Always refer to the material safety data sheet (MSDS) for specific safety information.

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .

Properties

IUPAC Name

1-[1-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11(22)14-10-21(19-18-14)12-6-8-20(9-7-12)16-17-13-4-2-3-5-15(13)23-16/h2-5,10-12,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQGKLIBMGVMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2CCN(CC2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]triazol-4-yl]ethanol
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1-[1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]triazol-4-yl]ethanol
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1-[1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]triazol-4-yl]ethanol

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